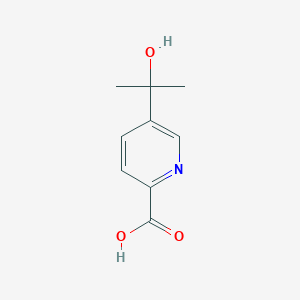
3-(Hydroxymethyl)-4-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a hydroxymethyl group (-CH2OH) and an iodine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the hydroxymethyl group. One common method is the iodination of 4-methylbenzoic acid using iodine and an oxidizing agent, such as hydrogen peroxide, to yield 4-iodobenzoic acid. This intermediate can then be subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to produce this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-4-iodobenzoic acid.
Reduction: 3-(Hydroxymethyl)-4-hydroxybenzoic acid.
Substitution: 3-(Hydroxymethyl)-4-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-4-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparación Con Compuestos Similares
- 3-(Hydroxymethyl)-4-bromobenzoic acid
- 3-(Hydroxymethyl)-4-chlorobenzoic acid
- 3-(Hydroxymethyl)-4-fluorobenzoic acid
Comparison: Compared to its halogenated analogs, 3-(Hydroxymethyl)-4-iodobenzoic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to stronger interactions with molecular targets, making this compound particularly valuable in certain applications .
Propiedades
Fórmula molecular |
C8H7IO3 |
|---|---|
Peso molecular |
278.04 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-4-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) |
Clave InChI |
WZGHOHSNULPXKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate dihydrochloride](/img/structure/B15228564.png)




![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)


![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)

